Ethyl dimethylcarbamate fundamental properties
Ethyl dimethylcarbamate fundamental properties
An In-depth Technical Guide on the Core Properties of Ethyl Dimethylcarbamate (B8479999)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl dimethylcarbamate, systematically known as ethyl N,N-dimethylcarbamate, is an organic compound belonging to the carbamate (B1207046) ester class. Its structure features a central carbamate group with a dimethylamino moiety and an ethyl ester group. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic characteristics. The information presented is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.
Chemical and Physical Properties
Ethyl dimethylcarbamate is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in organic solvents and has moderate solubility in water.[2] The core chemical identifiers and physical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | ethyl N,N-dimethylcarbamate[3] |
| Synonyms | N,N-dimethylurethane, Dimethylcarbamic acid ethyl ester, Dimethylethoxyformamide[1][3] |
| CAS Number | 687-48-9[1][3] |
| Molecular Formula | C₅H₁₁NO₂[1] |
| Molecular Weight | 117.15 g/mol [1][3] |
| InChI Key | SUDHEDJJFGYYPL-UHFFFAOYSA-N[3] |
| Canonical SMILES | CCOC(=O)N(C)C |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Melting Point | 60°C (estimate)[1] |
| Boiling Point | 205.82°C (estimate)[1] |
| Density | 0.9308 g/cm³ (estimate)[1] |
| Refractive Index | 1.4154 (estimate)[1] |
| pKa | -1.28 ± 0.70 (Predicted)[1] |
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of ethyl dimethylcarbamate is the reaction of dimethylamine (B145610) with ethyl chloroformate.[3] This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the formation of the carbamate and hydrochloric acid. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or a base (e.g., sodium hydroxide), is typically used to neutralize the HCl byproduct.[4]
This protocol is adapted from the synthesis of ethyl N-methylcarbamate and is expected to yield ethyl dimethylcarbamate with high efficiency.[4]
Materials:
-
Dimethylamine (aqueous solution or gas)
-
Ethyl chloroformate
-
Anhydrous ether (or other suitable aprotic solvent)
-
Sodium hydroxide (B78521) (or triethylamine)
-
Anhydrous potassium carbonate (or magnesium sulfate) for drying
-
Ice-salt bath
-
Mechanical stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled with an ice-salt bath, place a solution of dimethylamine in anhydrous ether.
-
While maintaining the temperature below 5°C, slowly add ethyl chloroformate to the stirred solution.
-
Concurrently, gradually add a cold aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Ensure constant and vigorous stirring.[4]
-
After the addition is complete, allow the mixture to stand for a short period.
-
Separate the ether layer. The aqueous layer can be extracted with an additional portion of ether to maximize recovery.
-
Combine the ether extracts and dry them over anhydrous potassium carbonate.[4]
-
Filter off the drying agent and remove the ether by distillation.
-
The remaining residue is then purified by vacuum distillation to yield pure ethyl dimethylcarbamate.[4]
Chemical Reactivity
Ethyl dimethylcarbamate exhibits reactivity characteristic of carbamate esters.
-
Hydrolysis: It can undergo hydrolysis under both acidic and basic conditions to yield dimethylamine, ethanol, and carbon dioxide (from the decomposition of the intermediate carbamic acid).[3]
-
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where various nucleophiles can displace the ethoxy group, leading to the formation of different carbamate derivatives.[3]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of ethyl dimethylcarbamate.
Table 3: Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet for -CH₂- and a triplet for -CH₃) and a singlet for the two equivalent N-methyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene (B1212753) and methyl carbons of the ethyl group, and the carbon of the N-methyl groups. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate group, along with C-N and C-O stretching vibrations.[3] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. A mass spectrum is available in the NIST WebBook.[5] |
Safety and Handling
Ethyl dimethylcarbamate is harmful if swallowed and is suspected of causing cancer.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
Table 4: Hazard Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[6] | P264: Wash skin thoroughly after handling[6] |
| H351: Suspected of causing cancer[6] | P270: Do not eat, drink or smoke when using this product[6] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection[6] | |
| P301+P317: IF SWALLOWED: Get medical help[6] | |
| P405: Store locked up[6] |
Visualizations
Chemical Structure
Caption: Chemical structure of ethyl dimethylcarbamate.
Synthesis Workflow
Caption: Workflow for the synthesis of ethyl dimethylcarbamate.
References
- 1. ethyl dimethylcarbamate CAS#: 687-48-9 [amp.chemicalbook.com]
- 2. CAS 687-48-9: Carbamic acid, N,N-dimethyl-, ethyl ester [cymitquimica.com]
- 3. Ethyl dimethylcarbamate | 687-48-9 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Carbamic acid, dimethyl-, ethyl ester [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
